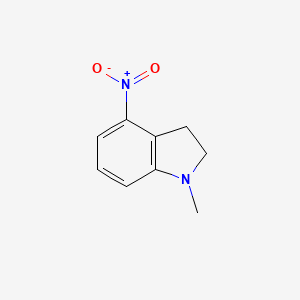

1-Methyl-4-nitro-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

1-methyl-4-nitro-2,3-dihydroindole |

InChI |

InChI=1S/C9H10N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-4H,5-6H2,1H3 |

InChI Key |

QNZGYHCWSXZVOH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within Dihydroindole Chemical Space

The core of 1-Methyl-4-nitro-2,3-dihydro-1H-indole is the 2,3-dihydro-1H-indole skeleton, more commonly known as indoline (B122111). wikipedia.org This bicyclic structure, consisting of a benzene (B151609) ring fused to a saturated five-membered nitrogen-containing ring, is a "privileged scaffold" in medicinal chemistry. researchgate.netijpsr.com This designation is due to its frequent appearance in a wide array of natural products and synthetic compounds that exhibit significant biological activity. researchgate.netnih.gov The indoline framework offers a rigid, three-dimensional structure that is well-suited for interacting with biological targets.

Dihydroindoles are typically synthesized by the reduction of the corresponding indole (B1671886). nih.gov The saturation of the 2,3-double bond in the indole ring changes the geometry and electronic properties of the molecule, transitioning it from a flat, aromatic system to a more flexible, non-aromatic heterocyclic amine fused to a benzene ring. This structural modification is crucial as it can significantly influence the pharmacological profile of a compound. The addition of a methyl group at the N-1 position, as seen in the target compound, further modifies its properties, such as solubility and metabolic stability.

To illustrate the structural progression, the properties of the parent indole, its saturated counterpart dihydroindole, and the N-methylated dihydroindole are compared below.

| Property | Indole | 2,3-Dihydro-1H-indole (Indoline) | 1-Methyl-2,3-dihydro-1H-indole (N-Methylindoline) |

|---|---|---|---|

| Molecular Formula | C₈H₇N | C₈H₉N | C₉H₁₁N |

| Molar Mass | 117.15 g/mol | 119.16 g/mol | 133.19 g/mol |

| Appearance | White solid | Clear colourless liquid | Data not widely available |

| Boiling Point | 253-254 °C | 220-221 °C | Data not widely available |

| Key Structural Feature | Aromatic pyrrole (B145914) ring | Saturated pyrrolidine (B122466) ring | N-methylated saturated pyrrolidine ring |

The synthesis of substituted dihydroindoles is an active area of research, with various methods developed to introduce functional groups onto either the benzene or the pyrrolidine ring. organic-chemistry.org These methods allow chemists to fine-tune the molecule's properties for specific applications, leading to the development of compounds like this compound.

Importance of Nitro Substituted Dihydroindole Systems in Contemporary Organic Synthesis and Medicinal Chemistry Research

Strategies for Constructing the 2,3-Dihydro-1H-indole Nucleus

The formation of the core 2,3-dihydro-1H-indole structure is the foundational step in the synthesis of the target molecule. Various modern synthetic strategies have been developed to achieve this, offering different advantages in terms of efficiency, substrate scope, and reaction conditions.

Reductive Cyclization Approaches

Reductive cyclization of ortho-substituted nitroarenes is a classic and reliable method for the synthesis of indoles and their dihydro-analogs. orgsyn.orgnih.gov This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

A pertinent example is the Batcho-Leimgruber indole (B1671886) synthesis, which proceeds via a β-aminoenamine intermediate derived from an o-nitrotoluene. orgsyn.orgresearchgate.net The key steps involve the formation of an enamine from a (4-methyl-3,5-dinitrophenyl)phosphonate and dimethylformamide dimethyl acetal, followed by reductive cyclization. researchgate.net The choice of reducing agent during this cyclization is crucial and can selectively yield either the 4-nitro- or 4-amino-1H-indole derivatives. researchgate.net For the synthesis of dihydroindoles, this can be adapted from precursors like 2-(2-nitroaryl)ethanol derivatives. A photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds has also been reported as a mild method for preparing N-fused heterocycles, including indolones which can be further reduced to dihydroindoles. rsc.org

Another relevant reductive cyclization approach starts from 2-methyl-3-nitroaniline. This can be converted to an ethyl N-(2-methyl-3-nitrophenyl)formimidate, which upon treatment with diethyl oxalate (B1200264) and potassium ethoxide, undergoes cyclization to form 4-nitroindole. orgsyn.org Subsequent reduction of the pyrrole (B145914) ring would yield the desired 4-nitro-2,3-dihydro-1H-indole. Palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate is another effective method for indole synthesis, which can be adapted for dihydroindole production. mdpi.com

Table 1: Comparison of Reductive Cyclization Precursors

| Starting Material | Key Reagents | Product Type | Reference |

| (4-methyl-3,5-dinitrophenyl)phosphonates | Dimethylformamide dimethyl acetal, Reducing agent | (4-nitro-1H-indol-6-yl)phosphonates | researchgate.net |

| 2-methyl-3-nitroaniline | Triethyl orthoformate, Diethyl oxalate, Potassium ethoxide | 4-nitroindole | orgsyn.org |

| β-nitrostyrenes | Phenyl formate, Palladium catalyst | Indoles | mdpi.com |

| 2-nitroaryl-tethered carbonyls | AcSH, DIPEA, Visible light | N-fused heterocycles (e.g., indolones) | rsc.org |

Transition Metal-Catalyzed and Metal-Free Amination Routes to Dihydroindoles

Transition metal-catalyzed intramolecular amination reactions provide a powerful and versatile route to N-heterocycles. For the synthesis of dihydroindoles, this typically involves the cyclization of a 2-(2-haloaryl)ethylamine derivative. While not explicitly detailed for the target compound, this strategy is a cornerstone of modern heterocyclic chemistry.

Interestingly, metal-free amination routes have also been developed. For instance, the reaction of 2- or 3-chlorostyrene (B1584043) with aliphatic or aromatic amines in the presence of potassium tert-butoxide can yield N-substituted 2,3-dihydroindoles. scilit.comresearchgate.net This domino-amination protocol offers a more sustainable alternative to transition metal-catalyzed methods. scilit.com

Multicomponent Reactions in Dihydroindole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. nih.govias.ac.inresearchgate.net MCRs are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. researchgate.net While specific MCRs for this compound are not prominently reported, the general applicability of MCRs to indole synthesis is well-established. nih.govresearchgate.netresearchgate.net For example, a novel multicomponent approach for the synthesis of pyrido[2,3-b]indole derivatives involves the one-pot cyclocondensation of substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide. ias.ac.in Such strategies could potentially be adapted for the construction of the dihydroindole core with the desired substitution pattern.

Application of Flow Chemistry Techniques in Dihydroindole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages such as enhanced safety, improved reproducibility, and facile scalability. nih.govflinders.edu.auresearchgate.netresearchgate.net The synthesis of indole derivatives has been successfully translated to flow chemistry systems. nih.govresearchgate.netresearchgate.net For instance, the reductive cyclization of o-nitrobenzylcarbonyl compounds to form dihydroindole intermediates has been shown to benefit from a continuous flow approach, allowing for consecutive catalytic hydrogenation in a single step without the isolation of intermediates. nih.gov This technique is particularly well-suited for reactions that are exothermic or involve hazardous reagents.

Regioselective Introduction of the Nitro Group into the Dihydroindole Framework

The introduction of a nitro group at the C4 position of the dihydroindole ring is a critical step that requires careful consideration of regioselectivity. Electrophilic nitration of the indole nucleus is a common method, but controlling the position of substitution can be challenging.

The nitration of indoles is highly dependent on the reaction conditions and the substituents already present on the ring. umn.eduumn.eduresearchgate.net For 1-alkylindoles, nitration often occurs at the C3 and C6 positions. umn.edu However, the electronic properties of the 2,3-dihydro-1H-indole system differ from that of indole. The dihydroindole ring is more akin to an N-alkylaniline, where the activating effect of the nitrogen atom directs electrophilic substitution to the ortho and para positions (C6 and C4, respectively).

To achieve regioselective nitration at the C4 position, a variety of nitrating agents and conditions can be employed. While traditional methods often use a mixture of nitric and sulfuric acid, milder and more selective reagents are often preferred to avoid side reactions. researchgate.net A practical method for the regioselective nitration of indoles at the C3 position has been developed using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions, forming trifluoroacetyl nitrate (B79036) in situ. nih.gov While this method targets the C3 position in indoles, the principles could be adapted to the more aniline-like dihydroindole system, where the C4 position is electronically favored for electrophilic attack. The steric hindrance at the C6 position by the fused pyrrolidine (B122466) ring may also favor substitution at the C4 position. Nitration of dimethyl 1-substituted indole-2,3-dicarboxylates has been shown to produce a mixture of 4-, 5-, 6-, and 7-nitroindole (B1294693) derivatives, indicating that substitution at the C4 position is feasible. researchgate.net

Table 2: Factors Influencing Regioselective Nitration

| Factor | Influence on Regioselectivity |

| Electronic effects of N-alkyl group | Activating and ortho-, para-directing (favors C4 and C6) |

| Fused dihydro-pyrrole ring | Steric hindrance may favor C4 over C6 |

| Nitrating agent | Milder reagents can offer higher selectivity |

| Reaction conditions | Temperature and solvent can influence product distribution |

N-Alkylation and Specific N-Methylation Strategies for 1-Substituted Dihydroindoles

The final step in the synthesis of this compound is the introduction of the methyl group at the nitrogen atom. This can be achieved either by starting with an N-methylated precursor or by N-methylation of the 4-nitro-2,3-dihydro-1H-indole intermediate.

N-methylation of indoles and related N,H-heteroaromatic compounds can be accomplished using a variety of methylating agents. st-andrews.ac.uk Common reagents include methyl iodide, dimethyl sulfate, and dimethyl carbonate. st-andrews.ac.uk The choice of base and solvent is crucial for achieving high yields and avoiding side reactions. Dimethyl carbonate, in particular, is considered a green methylating agent. st-andrews.ac.uk The N-methylation of amines and even nitro compounds can also be achieved using dimethyl sulfoxide (B87167) under certain conditions. researchgate.netresearchgate.net Another approach involves the use of carbon dioxide and a reducing agent, catalyzed by a Pd/CuZrOx system, for the N-methylation of amines and nitro compounds. rsc.org

For the specific case of 4-nitro-2,3-dihydro-1H-indole, the presence of the electron-withdrawing nitro group will decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions for N-methylation. However, standard protocols with a suitable base such as sodium hydride and a methylating agent like methyl iodide in an aprotic solvent are generally effective.

Derivatization from Precursors (e.g., Nitrosation Followed by Reduction)

The synthesis of this compound through the derivatization of precursors, specifically involving nitrosation followed by reduction, presents a nuanced challenge in synthetic organic chemistry. This pathway theoretically involves the introduction of a nitroso group onto the 1-methyl-2,3-dihydro-1H-indole (also known as 1-methylindoline) backbone, which is then subsequently reduced to an amino group and potentially oxidized to the final nitro functionality. However, the direct C-nitrosation of the indoline ring and the regioselectivity of such electrophilic substitution reactions are critical hurdles.

Direct nitration of 1-methylindoline (B1632755) is known to be a challenging transformation, often resulting in a complex mixture of positional isomers, including the 5-nitro, 6-nitro, and 7-nitro derivatives. The directing effects of the N-methyl group and the dihydropyrrole ring influence the regiochemical outcome of electrophilic aromatic substitution, making the selective introduction of a nitro group at the C-4 position difficult to achieve.

An alternative approach involves the N-nitrosation of a secondary amine precursor, followed by an intramolecular rearrangement, such as the Fischer-Hepp rearrangement, to introduce a nitroso group onto the aromatic ring, typically at the para-position. For 1-methylindoline, this would involve the formation of 1-methyl-1-nitroso-2,3-dihydro-1H-indole, which could then ideally rearrange to 1-methyl-4-nitroso-2,3-dihydro-1H-indole. The subsequent reduction of the 4-nitroso intermediate would yield 4-amino-1-methyl-2,3-dihydro-1H-indole. A final oxidation step would then be required to obtain the target this compound.

While the Fischer-Hepp rearrangement is a well-established reaction for N-nitroso anilines, its application to N-nitroso indolines is not as extensively documented. The success of this rearrangement is highly dependent on the specific substrate and reaction conditions, and competing side reactions can occur.

A plausible synthetic sequence, though not explicitly detailed in the literature for this specific target compound, can be conceptualized based on analogous transformations. The initial step would be the N-nitrosation of 1-methylindoline. A patent for the preparation of N-amino compounds describes a similar initial step for 2-methylindoline, where nitrosation is achieved using sodium nitrite (B80452) in the presence of hydrochloric acid.

Following the formation of the N-nitroso derivative, the crucial Fischer-Hepp rearrangement would be attempted to introduce the nitroso group at the 4-position. This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid.

The subsequent reduction of the putative 1-methyl-4-nitroso-2,3-dihydro-1H-indole to 4-amino-1-methyl-2,3-dihydro-1H-indole could be accomplished using various reducing agents. A patent describing a related synthesis of N-amino-2-methylindoline from its N-nitroso precursor utilizes zinc dust in the presence of ammonium acetate. Other common reducing agents for nitroso groups include catalytic hydrogenation (e.g., with Pd/C) or other metal-based reagents.

Finally, the conversion of the 4-amino group to a 4-nitro group would require an oxidation step. This transformation can be challenging and may require specific reagents to avoid over-oxidation or side reactions on the indoline ring.

It is important to note that while this synthetic strategy is theoretically plausible, the lack of specific literature precedent for the successful 4-nitrosation of 1-methylindoline via a Fischer-Hepp rearrangement and its subsequent conversion to the 4-nitro derivative underscores the synthetic challenges involved. Alternative, more established routes, such as those starting from pre-functionalized aniline derivatives, are often preferred for the synthesis of specifically substituted indolines.

Table of Research Findings on Analogous Nitrosation and Reduction Reactions

| Precursor | Reagents and Conditions | Intermediate | Product | Yield (%) | Reference |

| 2-Methylindoline | 1. NaNO₂, conc. HCl2. Zinc dust, Ammonium acetate | 1-Nitroso-2-methylindoline | 1-Amino-2-methylindoline | Not specified | U.S. Patent 4,564,677 |

Chemical Reactivity and Transformational Pathways of 1 Methyl 4 Nitro 2,3 Dihydro 1h Indole

Electrophilic Substitution Reactions on the Dihydroindole Ring System

The dihydroindole ring system, being an electron-rich aromatic scaffold, is prone to electrophilic substitution reactions. bhu.ac.in The position of substitution is directed by the existing substituents on the ring. In the case of 1-methyl-4-nitro-2,3-dihydro-1H-indole, the N-methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director.

Due to the fusion of the pyrrolidine (B122466) ring, the positions on the benzene (B151609) ring are not equivalent. The indole (B1671886) scaffold itself is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. bhu.ac.inresearchgate.net However, in the 2,3-dihydro derivative, the aromaticity of the pyrrole (B145914) ring is lost, and the reactivity shifts to the benzene portion of the molecule.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group.

Halogenation: Introduction of a halogen (Cl, Br, I).

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. wikipedia.org

The directing effects of the N-methyl and nitro groups will influence the regioselectivity of these reactions. The N-methyl group directs electrophiles to the ortho and para positions (C5 and C7), while the nitro group directs to the meta position (C6). The interplay of these directing effects will determine the final product distribution. Given that the N-methyl group is an activating group and the nitro group is a deactivating group, substitution is most likely to occur at the positions activated by the N-methyl group.

Nucleophilic Addition Reactions Involving Related N-Methyl-Nitro Aromatic Systems

While the dihydroindole ring itself is electron-rich, the presence of the electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) under certain conditions, although this is less common than electrophilic substitution. numberanalytics.com More relevant are nucleophilic addition reactions to carbonyl groups if they were present on the scaffold, or reactions involving the N-methyl group. libretexts.orglibretexts.org

In related N-methyl-nitro aromatic systems, the nitro group plays a crucial role in facilitating nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms. numberanalytics.com For a nucleophilic aromatic substitution to occur, a good leaving group must be present on the ring.

In the context of this compound, direct nucleophilic attack on the aromatic ring is unlikely without a suitable leaving group. However, the principles of nucleophilic addition are relevant to the broader chemistry of related compounds. For instance, in systems where a carbonyl group is attached to the aromatic ring, nucleophilic addition to the carbonyl is a key reaction. libretexts.org

General Reactivity Considerations of the Dihydroindole Scaffold

The dihydroindole, or indoline (B122111), scaffold is a privileged structure in medicinal chemistry and natural products. researchgate.netderpharmachemica.com Its reactivity is influenced by the partial saturation of the five-membered ring, which imparts different characteristics compared to the fully aromatic indole.

The dihydroindole scaffold can participate in various reactions, including:

N-Alkylation/N-Acylation: The nitrogen atom of the dihydroindole is nucleophilic and can react with electrophiles. In this compound, the nitrogen is already methylated.

Oxidation: The dihydroindole ring can be oxidized to the corresponding indole.

Cycloaddition Reactions: The dearomatization of indoles through cycloaddition reactions is a powerful method for constructing complex polycyclic frameworks. polimi.itacs.org While this compound is already partially saturated, the principles of cycloaddition are important in the synthesis of related structures.

Functional Group Interconversions on the Dihydroindole Core

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. ub.eduimperial.ac.uk For this compound, several FGIs are possible, with the transformation of the nitro group being the most prominent.

As discussed in Section 3.1, the reduction of the nitro group to an amine is a fundamental FGI. This amine can then undergo a variety of subsequent reactions, such as:

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -X).

Acylation: The amine can be acylated to form amides.

Alkylation: The amine can be further alkylated.

Other potential FGIs on the dihydroindole core could involve modifications of the N-methyl group or transformations of other substituents that might be introduced onto the aromatic ring through electrophilic substitution.

The table below provides examples of functional group interconversions starting from the amino derivative of this compound.

| Starting Functional Group | Reagents | Product Functional Group |

| Amine (-NH₂) | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) |

| Amine (-NH₂) | Acyl Chloride (RCOCl) | Amide (-NHCOR) |

| Amine (-NH₂) | Alkyl Halide (RX) | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Diazonium Salt (-N₂⁺Cl⁻) | CuCN | Nitrile (-CN) |

| Diazonium Salt (-N₂⁺Cl⁻) | H₂O, heat | Phenol (-OH) |

| Diazonium Salt (-N₂⁺Cl⁻) | CuX (X = Cl, Br) | Aryl Halide (-X) |

These interconversions highlight the synthetic utility of this compound as a building block for more complex molecules.

Spectroscopic and Crystallographic Elucidation of 1 Methyl 4 Nitro 2,3 Dihydro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Methyl-4-nitro-2,3-dihydro-1H-indole, ¹H NMR and ¹³C NMR spectroscopy provide definitive information about the hydrogen and carbon skeletons, respectively.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration, and spin-spin coupling patterns. The expected ¹H NMR spectrum of this compound would display characteristic signals for the N-methyl group, the aliphatic protons of the dihydro-pyrrole ring, and the aromatic protons of the nitro-substituted benzene (B151609) ring.

The N-methyl group is anticipated to appear as a sharp singlet, as it has no adjacent protons to couple with. The protons on the C2 and C3 carbons of the indoline (B122111) ring are adjacent and will split each other's signals, typically appearing as triplets if their coupling constants are similar. The electron-withdrawing nitro group at the C4 position strongly influences the chemical shifts of the aromatic protons, causing them to shift downfield compared to unsubstituted indoline. The aromatic region would likely show a complex splitting pattern due to the coupling between protons on C5, C6, and C7.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-CH₃ | ~2.8 - 3.0 | Singlet (s) | 3H |

| C2-H₂ | ~3.1 - 3.3 | Triplet (t) | 2H |

| C3-H₂ | ~3.5 - 3.7 | Triplet (t) | 2H |

| Aromatic H (C5, C6, C7) | ~6.8 - 7.8 | Multiplet (m) | 3H |

Note: Predicted values are based on the analysis of similar indole (B1671886) derivatives and substituted nitrobenzenes.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's electronic environment.

The presence of the electron-withdrawing nitro group will have a significant deshielding effect, causing the attached carbon (C4) to appear at a high chemical shift (downfield). The other aromatic carbons will also be affected, with their specific shifts determined by their position relative to the nitro group and the fused ring system. The aliphatic carbons (C2 and C3) and the N-methyl carbon will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~35 - 40 |

| C2 | ~28 - 32 |

| C3 | ~50 - 55 |

| Aromatic C (C5, C6, C7) | ~105 - 130 |

| Quaternary Aromatic C (C3a, C7a) | ~125 - 140 |

| Quaternary Aromatic C (C4-NO₂) | ~145 - 155 |

Note: Predicted values are based on the analysis of similar indole derivatives and substituted nitrobenzenes.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum is a plot of absorbance versus wavenumber. For this compound, the most characteristic absorption bands are associated with the nitro (NO₂) group. These are the strong asymmetric and symmetric stretching vibrations. Other key vibrations include C-H stretching for both aromatic and aliphatic groups, C=C stretching within the aromatic ring, and C-N stretching vibrations. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

Note: Expected wavenumbers are based on typical ranges for these functional groups in related compounds. nist.govresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser. Vibrations that are strong in Raman are often weak in IR, and vice-versa. For molecules with a center of symmetry, there is a mutual exclusion rule. While this compound is not symmetric, certain vibrations are more prominent in its Raman spectrum.

The symmetric stretch of the nitro group is typically a very strong band in the Raman spectrum. The aromatic ring C=C stretching vibrations also tend to produce strong signals. This makes FT-Raman particularly useful for confirming the presence of the nitroaromatic system.

Table 4: Characteristic FT-Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

Note: Expected wavenumbers are based on typical ranges for these functional groups in related compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound (C₉H₁₀N₂O₂), the molecular weight is 194.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194. The fragmentation pattern provides valuable structural clues. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) or a portion of it (e.g., NO, 30 Da). Another common fragmentation for N-methyl compounds is the loss of a methyl radical (CH₃, 15 Da). The base peak in the spectrum corresponds to the most stable fragment ion formed. For the related 1-methyl-2,3-dihydro-1H-indole, the base peak is often the [M-1]⁺ ion, resulting from the loss of a hydrogen atom to form a stable cation. The presence of the nitro group will significantly influence the fragmentation pathways, potentially leading to a fragment from the loss of NO₂ as a prominent peak.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

| 194 | [M]⁺ | - |

| 179 | [M - CH₃]⁺ | CH₃ |

| 164 | [M - NO]⁺ | NO |

| 148 | [M - NO₂]⁺ | NO₂ |

| 132 | [M - H - NO₂]⁺ | H, NO₂ |

Note: These predictions are based on common fragmentation patterns of nitroaromatic and N-methyl heterocyclic compounds.

X-ray Crystallography for Three-Dimensional Structural Confirmation and Conformational Analysis

Analysis of Dihedral Angles and Bond Geometries

In a related structure, (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, the dihydropyrrole ring is nearly planar. nih.gov Similarly, for 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole, the sulfonyl-bound phenyl ring is almost orthogonal to the indole ring system, with a dihedral angle of 87.58 (16)°. nih.gov This significant twist is a common feature in such substituted systems, arising from steric hindrance between the bulky substituents and the indole core.

The orientation of the nitro group relative to the benzene ring is another crucial conformational feature. In many nitrobenzene derivatives, the nitro group is nearly co-planar with the aromatic ring to maximize resonance stabilization. nih.govmdpi.com For instance, in N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the dihedral angle between the nitro group and the phenyl ring is only 7.4°. mdpi.com However, significant twisting can occur due to intermolecular interactions in the crystal lattice. mdpi.com In methyl 4-hydroxy-3-nitrobenzoate, the dihedral angles between the nitro group and the benzene ring are 6.1 (6)° and 6.2 (7)° for the two unique molecules in the asymmetric unit. researchgate.net

Bond lengths and angles within the 2,3-dihydro-1H-indole framework are generally within the expected ranges for sp² and sp³ hybridized carbon and nitrogen atoms. The C-N bond lengths within the nitro group typically range from 1.270 (3) to 1.295 (5) Å. researchgate.net

Interactive Data Table: Selected Dihedral Angles in Related Indole and Nitroaromatic Compounds

| Compound | Dihedral Angle (°C) | Rings/Groups Involved |

| 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole nih.gov | 87.58 (16) | Sulfonyl-bound phenyl ring and indole ring system |

| Diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate nih.gov | 57.47 (1) | Indole unit and isoquinoline moiety |

| (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate nih.gov | 8.30 (7) | Dihydropyrrole ring and 4-nitrobenzene ring |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com | 7.4 | Nitro group and phenyl ring |

| Methyl 4-hydroxy-3-nitrobenzoate researchgate.net | 6.1 (6) / 6.2 (7) | Nitro group and benzene ring |

Interactive Data Table: Selected Bond Lengths in Related Nitro Compounds

| Compound | Bond | Length (Å) |

| N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine researchgate.net | O2–N2 | 1.261 (3) |

| General Nitro Compounds researchgate.net | C-N (nitro) | 1.270 (3) - 1.295 (5) |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, which play a crucial role in the stability of the crystalline form. For this compound and its derivatives, these interactions are expected to be dominated by hydrogen bonds and π-π stacking interactions, largely influenced by the nitro group and the aromatic system.

In the crystal structure of derivatives of (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole, the crystal packing is stabilized by weak intra- and intermolecular C–H···O type hydrogen bonds. researchgate.net Furthermore, C–H···π interactions involving the phenyl rings of the indole fragment contribute to the stacking mode. researchgate.net

The nitro group is a potent hydrogen bond acceptor. In the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, a complex network of twelve hydrogen bonding interactions, along with two π-stacking interactions, links the molecules into infinite stacked sheets. researchgate.net Similarly, in (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, the three-dimensional architecture features nitrobenzene-C—H···O(carbonyl) and pyrrole-C—H···O(nitro) interactions. nih.gov The crystal packing is further stabilized by π(pyrrole)–π(nitrobenzene) stacking and nitro-O⋯π(pyrrole) interactions. nih.gov

The crystal packing of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives showcases a variety of intermolecular contacts, with H···H, H···C, N···H, and Br···H contacts being the most dominant. mdpi.com The presence of π–π stacking interactions is also confirmed in these systems. mdpi.com These examples highlight the diverse range of non-covalent forces that dictate the supramolecular assembly of indole derivatives in the solid state.

Interactive Data Table: Common Intermolecular Interactions in Related Structures

| Compound/Derivative Family | Type of Interaction |

| (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives researchgate.net | C–H···O hydrogen bonds, C–H···π interactions |

| (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate nih.gov | C—H···O hydrogen bonds, C—H···O(nitro) interactions, π–π stacking, nitro-O⋯π interactions |

| Methyl 4-hydroxy-3-nitrobenzoate researchgate.net | Hydrogen bonding, π-stacking interactions |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives mdpi.com | H···H, H···C, N···H, Br···H contacts, π–π stacking |

Theoretical and Computational Investigations of 1 Methyl 4 Nitro 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

No published Density Functional Theory (DFT) studies specifically detailing the electronic structure and geometry optimization of 1-Methyl-4-nitro-2,3-dihydro-1H-indole were found. Such studies are crucial for understanding the fundamental quantum mechanical properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

There is no available data from Frontier Molecular Orbital (FMO) analysis for this compound. Consequently, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, have not been reported. This information is critical for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not available in the public domain. An MEP analysis would be instrumental in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting its behavior in electrophilic and nucleophilic interactions.

Global and Local Reactivity Descriptors

There are no reported values for global and local reactivity descriptors for this compound. These descriptors, which are typically derived from DFT calculations, provide quantitative measures of a molecule's reactivity. The absence of this data precludes a detailed discussion of its chemical potential, hardness, softness, and electrophilicity index.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Simulated IR and NMR Spectra)

No quantum chemical calculations simulating the Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra of this compound have been published. Such simulations are valuable for complementing experimental spectroscopic data and aiding in the structural elucidation of the compound.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound are not available in the scientific literature. This type of study would provide insight into the molecule's flexibility and the relative stability of its different spatial arrangements.

Reaction Mechanism Elucidation through Computational Modeling (e.g., Transition State Analysis)

There are no computational studies elucidating the reaction mechanisms involving this compound, including transition state analyses. This information would be essential for understanding the kinetics and thermodynamics of chemical reactions in which this compound might participate.

Role of 1 Methyl 4 Nitro 2,3 Dihydro 1h Indole As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Functionalized Indole (B1671886) and Indoline (B122111) Derivatives

The chemical architecture of 1-methyl-4-nitro-2,3-dihydro-1H-indole makes it an excellent starting material for synthesizing a wide range of functionalized indole and indoline derivatives. The presence of the nitro group at the 4-position of the indoline core is key to its utility. This electron-withdrawing group can be readily reduced to an amino group, which then serves as a handle for a variety of subsequent chemical transformations.

This amino intermediate can undergo reactions such as diazotization, alkylation, acylation, and sulfonylation, leading to a diverse library of 4-substituted-1-methyl-indoline derivatives. Furthermore, the indoline ring itself can be dehydrogenated to form the corresponding indole. This transformation is significant because the indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals.

The strategic placement of the nitro group also influences the reactivity of the aromatic ring, allowing for further functionalization. For instance, electrophilic substitution reactions can be directed to specific positions on the benzene (B151609) ring, enabling the introduction of additional substituents. This controlled functionalization is critical for the rational design and synthesis of molecules with desired chemical and biological properties. The versatility of this building block allows chemists to systematically modify the structure and explore structure-activity relationships in drug discovery programs.

Intermediate in the Construction of Fused Heterocyclic Systems

The structure of this compound is ideally suited for the construction of more complex, fused heterocyclic systems. researchgate.net Fused heterocycles are prevalent in natural products and pharmaceuticals, often exhibiting potent biological activities. The transformation of the 4-nitro group into a 4-amino group is a common initial step in these synthetic strategies. researchgate.net

The resulting 4-amino-1-methyl-2,3-dihydro-1H-indole possesses two key reactive sites: the amino group and the adjacent C-5 position on the aromatic ring. This arrangement allows for annulation reactions, where a new ring is fused onto the existing indoline framework. For example, condensation reactions with α,β-bifunctional reagents can lead to the formation of new heterocyclic rings fused at the 4- and 5-positions of the indole core. researchgate.net

Such synthetic routes can be employed to create polycyclic structures containing pyrimidine, pyrazine, or other heterocyclic motifs fused to the indole system. These complex molecules are of significant interest in medicinal chemistry due to their rigid, three-dimensional shapes which can lead to specific and high-affinity interactions with biological targets. The ability to use this compound as a starting point provides a reliable and efficient pathway to these valuable and complex molecular scaffolds.

Utilization in Materials Science Research

In the realm of materials science, indole derivatives are gaining attention for their potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and conducting polymers. The electron-rich nature of the indole ring system makes it a suitable component for creating materials with interesting photophysical and electronic properties.

While direct applications of this compound in materials are not extensively documented, its role as a precursor is significant. The functionalized indoles and fused heterocyclic systems derived from it can be designed to have specific electronic characteristics. For example, by incorporating electron-donating and electron-accepting groups into the indole structure, chemists can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This control is essential for designing efficient materials for organic electronics.

Furthermore, these tailored indole derivatives can be incorporated as monomers into polymer chains. The resulting polymers may exhibit enhanced thermal stability, conductivity, or specific optical properties. The versatility of the synthetic pathways starting from this compound allows for the systematic modification of the monomer structure, enabling researchers to explore how subtle changes in molecular design impact the macroscopic properties of the final material.

Strategic Intermediate in the Development of Complex Molecular Architectures and Privileged Structures

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The indole nucleus is a classic example of such a scaffold. This compound serves as a strategic intermediate in the synthesis of complex molecules that are built around this privileged core.

The synthetic utility of this compound allows for a "divergent" synthesis approach. From this single starting material, a multitude of derivatives can be prepared by varying the reaction pathways and reagents. This enables the efficient generation of a chemical library of related compounds with diverse functionalities.

Table 1: Synthetic Transformations of this compound

| Starting Material | Transformation | Product Class | Potential Application |

|---|---|---|---|

| This compound | Nitro group reduction | 4-Amino-1-methyl-2,3-dihydro-1H-indole | Precursor for further functionalization |

| 4-Amino-1-methyl-2,3-dihydro-1H-indole | Dehydrogenation | 4-Amino-1-methyl-1H-indole | Building block for pharmaceuticals |

| 4-Amino-1-methyl-2,3-dihydro-1H-indole | Annulation reactions | Fused heterocyclic systems | Medicinal chemistry, complex scaffolds |

This strategic approach is highly valuable in the early stages of drug development and materials science research, where the goal is to screen a wide range of structures to identify those with the most promising properties. The accessibility and chemical versatility of this compound position it as a key player in the ongoing quest for novel and complex molecular architectures.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-Methyl-4-nitro-2,3-dihydro-1H-indole derivatives?

- Methodology : Synthesis typically involves functionalizing the indole core via nitration and alkylation. For example, nitro groups can be introduced using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Methylation at the 1-position may employ methyl iodide in the presence of a base (e.g., NaH) in anhydrous THF. Purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical .

- Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to avoid over-nitration, and ensure inert conditions to prevent oxidation of the dihydroindole moiety.

Q. How can the crystal structure of this compound derivatives be resolved using X-ray diffraction?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELXT for structure solution (via intrinsic phasing) and SHELXL for refinement . Collect data on a diffractometer (e.g., Bruker APEX3) with CuKα radiation. Absorption correction (e.g., SADABS) and hydrogen atom placement (riding model) are essential.

- Data Collection : Ensure crystal quality (size >0.1 mm³), measure at low temperature (e.g., 100 K) to reduce thermal motion, and verify Laue symmetry to assign the correct space group .

Advanced Research Questions

Q. How can inversion twinning be addressed during refinement of this compound derivatives?

- Methodology : Inversion twinning, common in centrosymmetric space groups (e.g., P2₁/n), is handled in SHELXL using the TWIN and BASF commands. Refine the twin fraction (BASF parameter) alongside structural parameters. Verify with the Hooft parameter or R factor convergence .

- Example : In compound II (), a BASF value of 0.03 indicated minor twinning. Use the HKLF 5 format for twinned data and validate with the Flack x parameter .

Q. What computational approaches validate the binding interactions of this compound derivatives with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., carbonic anhydrase II/IX) using PDB structures (e.g., 4iwz, 5fl4). Validate with density functional theory (DFT) for electronic properties and molecular electrostatic potential (MEP) surfaces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O) observed in crystal packing .

- Case Study : Sulfonamide derivatives () showed docking scores correlated with experimental IC₅₀ values. Use MD simulations (AMBER/CHARMM) to assess binding stability.

Q. How can conflicting crystallographic data (e.g., bond angles, torsion angles) be resolved across studies?

- Methodology : Cross-validate using multiple refinement strategies:

- Apply RIGU restraints in SHELXL for flexible moieties (e.g., nitro groups).

- Compare geometric parameters (e.g., C–S–O angles in sulfonamides) with literature benchmarks (e.g., 104–107° for tetrahedral sulfur) .

- Use the CheckCIF tool (IUCr) to identify outliers in torsion angles or displacement parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.